1-Chloro-2,3,4,6-tetrafluorobenzene
Overview
Description
1-Chloro-2,3,4,6-tetrafluorobenzene is an aromatic compound with the molecular formula C6HClF4. It is characterized by the presence of one chlorine atom and four fluorine atoms attached to a benzene ring. This compound is of significant interest in various fields due to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
1-Chloro-2,3,4,6-tetrafluorobenzene is a synthetic compound that primarily targets organic molecules in chemical reactions. It is often used as a reagent in the synthesis of various organic compounds .
Mode of Action
The compound interacts with its targets through a process known as electrophilic aromatic substitution . In this process, the compound, acting as an electrophile, forms a sigma-bond with the target molecule, generating a positively charged intermediate. This intermediate then undergoes a deprotonation step, yielding a substituted product .
Biochemical Pathways
The specific biochemical pathways affected by this compound depend on the nature of the target molecule. The compound’s primary role is in the synthesis of other organic compounds, where it can introduce fluorine atoms into the target molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2,3,4,6-tetrafluorobenzene can be synthesized through several methods. One common approach involves the fluorination of chlorobenzene derivatives. For instance, the reaction of chloropentafluorobenzene with suitable fluorinating agents can yield this compound . The reaction typically requires controlled conditions, such as an inert atmosphere and specific temperature ranges, to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of advanced fluorinating agents and catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2,3,4,6-tetrafluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form tetrafluorobenzene derivatives.
Oxidation Reactions: Oxidation can lead to the formation of fluorinated benzoic acids or other oxidized products.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or amines in polar solvents.
Reduction: Catalysts such as palladium on carbon with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Fluorinated phenols or amines.
Reduction: Tetrafluorobenzene.
Oxidation: Fluorinated benzoic acids.
Scientific Research Applications
1-Chloro-2,3,4,6-tetrafluorobenzene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
- 1-Chloro-2,3,5,6-tetrafluorobenzene
- 2-Chlorobenzotrifluoride
- 4-Chlorobenzotrifluoride
Comparison: 1-Chloro-2,3,4,6-tetrafluorobenzene is unique due to the specific positioning of its chlorine and fluorine atoms, which influences its reactivity and chemical behavior. Compared to its isomers and other fluorinated benzene derivatives, it offers distinct advantages in certain synthetic applications and industrial processes .
Properties
IUPAC Name |
2-chloro-1,3,4,5-tetrafluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HClF4/c7-4-2(8)1-3(9)5(10)6(4)11/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTQUXWFTGJNHDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)Cl)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HClF4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70477240 | |
Record name | 1-Chloro-2,3,4,6-tetrafluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70477240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5172-06-5 | |
Record name | 1-Chloro-2,3,4,6-tetrafluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70477240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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